molecular formula C15H21NO3 B3896910 (2R,4S)-4-hydroxy-1-(3-phenylpropyl)piperidine-2-carboxylic acid

(2R,4S)-4-hydroxy-1-(3-phenylpropyl)piperidine-2-carboxylic acid

Cat. No.: B3896910
M. Wt: 263.33 g/mol
InChI Key: KYCXHONMJYRTCT-UONOGXRCSA-N
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Description

(2R,4S)-4-hydroxy-1-(3-phenylpropyl)piperidine-2-carboxylic acid is a chiral compound with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-hydroxy-1-(3-phenylpropyl)piperidine-2-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones.

    Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced via a hydroxylation reaction, often using oxidizing agents like osmium tetroxide or hydrogen peroxide.

    Attachment of the Phenylpropyl Group: The phenylpropyl group can be attached through a Friedel-Crafts alkylation reaction, using phenylpropyl chloride and a Lewis acid catalyst like aluminum chloride.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, using reagents like pyridinium chlorochromate or potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidizing Agents: Osmium tetroxide, hydrogen peroxide, pyridinium chlorochromate, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride, Lewis acids.

    Solvents: Dichloromethane, ethanol, water.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Halides, ethers.

Scientific Research Applications

(2R,4S)-4-hydroxy-1-(3-phenylpropyl)piperidine-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies investigating the role of piperidine derivatives in biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2R,4S)-4-hydroxy-1-(3-phenylpropyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2R,4S)-4-hydroxy-1-(3-phenylpropyl)piperidine-2-carboxylic acid: Unique due to its specific stereochemistry and functional groups.

    Piperidine Derivatives: Compounds with similar piperidine ring structures but different substituents, such as piperidine-2-carboxylic acid or 4-hydroxy-piperidine.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in medicinal chemistry and other scientific fields.

Properties

IUPAC Name

(2R,4S)-4-hydroxy-1-(3-phenylpropyl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-13-8-10-16(14(11-13)15(18)19)9-4-7-12-5-2-1-3-6-12/h1-3,5-6,13-14,17H,4,7-11H2,(H,18,19)/t13-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCXHONMJYRTCT-UONOGXRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CC1O)C(=O)O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H](C[C@H]1O)C(=O)O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R,4S)-4-hydroxy-1-(3-phenylpropyl)piperidine-2-carboxylic acid
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(2R,4S)-4-hydroxy-1-(3-phenylpropyl)piperidine-2-carboxylic acid
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(2R,4S)-4-hydroxy-1-(3-phenylpropyl)piperidine-2-carboxylic acid
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